![molecular formula C7H8O B1357021 Dideutero(phenyl)methanol CAS No. 21175-64-4](/img/structure/B1357021.png)
Dideutero(phenyl)methanol
Overview
Description
Dideutero(phenyl)methanol, also known as Phenylmethan-d2-ol, is a deuterium-labeled version of Phenylmethan-ol . It is used in scientific research and has a molecular formula of C7H6D2O .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5) attached to a methanol group where the hydrogen atoms are replaced by deuterium (CD2OH).Chemical Reactions Analysis
Phenols, such as this compound, are known to undergo various chemical reactions. For instance, phenols can undergo oxidation to yield quinones . They are also highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Scientific Research Applications
1. Use in Anesthetic Degradation Studies
Dideutero(phenyl)methanol has been involved in studies examining the degradation of anesthetics. Specifically, research on fluoro-dideutero-methyl 1,1,1,3,3,3-hexafluoroisopropyl ether (D2-sevoflurane) compared its degradation on soda lime with that of sevoflurane, focusing on the deuterium content of degradation products (Ruzicka & Baker, 1995).
2. Application in Organic Chemistry
Research in organic chemistry has explored this compound's role in the synthesis of various compounds. For instance, studies on the synthesis of sesquiterpene, phenyl, and biphenyl derivatives from Antrodia cinnamomea involved the use of this compound in methanol extracts (Chiang et al., 1995).
3. Involvement in Lipid Dynamics Studies
Methanol, a component related to this compound, has been used to study lipid dynamics. Research has shown that methanol can significantly impact lipid dynamics in biological and synthetic membranes, affecting transmembrane protein/peptide behavior (Nguyen et al., 2019).
4. Role in Methanol Oxidation Studies
Studies on the oxidation of dideuteroacetylene have revealed the production of a mixture of perdeuterated and monoprotonated aldehydes, acids, and methanol. These findings indicate the role of this compound in understanding the mechanisms of methanol oxidation and its subsequent products (Hay & Lyon, 1967).
5. Utilization in Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been used to explore the properties of various compounds. For example, the study of Schleichera oleosa's methanol extract for its antiradical properties employed components related to this compound (Thind et al., 2011).
Mechanism of Action
Target of Action
Dideutero(phenyl)methanol, also known as Phenylmethan-d2-ol, is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium-labeled compounds are incorporated into drug molecules as tracers . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process .
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
These compounds have gained attention because of their potential to affect the pharmacokinetic and metabolic profiles of drugs .
Future Directions
The production of methanol, including its deuterated forms, from renewable sources is a topic of ongoing research . With the right policies, renewable methanol could become cost-competitive by 2050 or earlier . This could potentially expand the use of methanol as a chemical feedstock and help to make industry and transport fuels carbon-neutral .
properties
IUPAC Name |
dideuterio(phenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-NCYHJHSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480286 | |
Record name | dideutero(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21175-64-4 | |
Record name | dideutero(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21175-64-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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